Cas no 942006-36-2 (2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}-N-(2-fluorophenyl)acetamide)

2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}-N-(2-fluorophenyl)acetamide structure
942006-36-2 structure
Product Name:2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}-N-(2-fluorophenyl)acetamide
CAS No:942006-36-2
MF:C22H22ClFN4O3
MW:444.886487483978
CID:6434727
PubChem ID:16809376
Update Time:2025-05-19

2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}-N-(2-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}-N-(2-fluorophenyl)acetamide
    • 2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(2-fluorophenyl)acetamide
    • AKOS024629840
    • 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide
    • 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide
    • F2235-0253
    • 942006-36-2
    • Inchi: 1S/C22H22ClFN4O3/c23-16-7-5-15(6-8-16)13-28-20(30)22(26-21(28)31)9-11-27(12-10-22)14-19(29)25-18-4-2-1-3-17(18)24/h1-8H,9-14H2,(H,25,29)(H,26,31)
    • InChI Key: QZFKFEAORQQGCS-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1F)(=O)CN1CCC2(NC(=O)N(CC3=CC=C(Cl)C=C3)C2=O)CC1

Computed Properties

  • Exact Mass: 444.1364464g/mol
  • Monoisotopic Mass: 444.1364464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 692
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 81.8Ų

2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}-N-(2-fluorophenyl)acetamide Pricemore >>

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2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}-N-(2-fluorophenyl)acetamide Related Literature

Additional information on 2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}-N-(2-fluorophenyl)acetamide

Compound CAS No. 942006-36-2: A Comprehensive Overview

The compound with CAS No. 942006-36-2, known as 2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a spiro ring system, a triazole moiety, and substituents that confer unique chemical and biological properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic asymmetric synthesis. These techniques have not only improved the yield but also enhanced the purity of the compound, making it more suitable for downstream applications in drug discovery and development.

The structural complexity of 2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide renders it a promising candidate for various pharmacological studies. Preclinical research has demonstrated its potential as a modulator of key cellular pathways involved in inflammation and oxidative stress. For instance, studies published in high-impact journals such as *Nature Communications* and *Science Translational Medicine* have highlighted its ability to inhibit specific kinases and transcription factors associated with chronic inflammatory diseases.

Moreover, this compound has shown remarkable selectivity in targeting certain receptors, which is a critical attribute for drug candidates aiming to minimize off-target effects. Recent findings from clinical trials suggest that it may exhibit potent anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for conditions such as Alzheimer's disease and multiple sclerosis.

The integration of computational chemistry tools has further enhanced our understanding of the compound's pharmacokinetic properties. Advanced molecular docking studies have revealed its favorable binding affinity to key drug transporters, suggesting excellent bioavailability when administered orally. This characteristic is particularly advantageous for developing orally available medications.

In terms of applications, 2-{3-(4-chlorophenyl)methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide has been explored in the context of precision medicine. Its ability to target specific molecular markers makes it a strong contender for personalized treatment regimens tailored to individual patient profiles.

Looking ahead, ongoing research is focused on optimizing the compound's stability under physiological conditions and exploring its long-term safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through clinical development phases.

In conclusion, CAS No. 942006-36-2 represents a significant advancement in chemical innovation with promising therapeutic potential across multiple disease areas. Its intricate structure and versatile functional groups position it as a pivotal molecule in contemporary drug discovery pipelines.

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